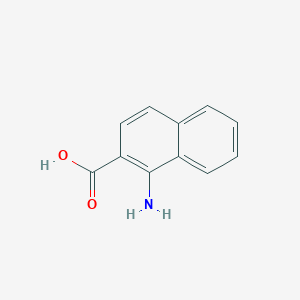

1-Amino-2-naphthoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-aminonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFRLRQQWXGEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472807 | |

| Record name | 1-amino-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4919-43-1 | |

| Record name | 1-amino-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-2-naphthoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-naphthoic acid, systematically known as 1-aminonaphthalene-2-carboxylic acid, is an aromatic amino acid derived from naphthalene. Its unique structural framework, featuring both an amino and a carboxylic acid group on the naphthalene ring, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, structural details, and relevant experimental methodologies, aimed at supporting research and development in medicinal chemistry and materials science.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a naphthalene core substituted with an amino group at position 1 and a carboxylic acid group at position 2.

Key Identifiers:

-

IUPAC Name: 1-aminonaphthalene-2-carboxylic acid

-

Molecular Formula: C₁₁H₉NO₂

-

CAS Number: 4919-43-1

-

Molecular Weight: 187.19 g/mol

-

InChI: InChI=1S/C11H9NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,12H2,(H,13,14)

-

SMILES: C1=CC=C2C(=C1)C=CC(=C2N)C(=O)O

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the available data is predicted and experimental verification is recommended.

| Property | Value | Source |

| Melting Point | 205-206 °C | [1] |

| 270 °C | [2] | |

| Boiling Point (Predicted) | 378.5 ± 30.0 °C | [1] |

| pKa (Predicted) | 5.02 ± 0.10 | [1] |

| Density (Predicted) | 1.352 ± 0.06 g/cm³ (at 20 °C) | [1] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |

Solubility:

Qualitative information suggests that this compound is likely soluble in organic solvents and has limited solubility in water, a common characteristic for many amino acids.[3]

Spectroscopic Data

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthalene ring, as well as signals for the amine and carboxylic acid protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.

¹³C NMR Spectroscopy:

The carbon NMR spectrum would reveal signals for the eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield region of the spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H stretching of the primary amine, the O-H stretching of the carboxylic acid (which would be broad), and the C=O stretching of the carbonyl group. Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry:

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the naphthalene ring system. A GC-MS data entry exists for this compound, though the full spectrum is not publicly detailed.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methodologies for the synthesis of related aminonaphthalene derivatives can be adapted.

Synthesis:

A plausible synthetic route could involve the modification of a pre-existing naphthalene derivative. For instance, a one-pot, three-component reaction of 2-naphthol, an aldehyde, and an amine can yield 1-aminoalkyl-2-naphthols.[4] While not a direct synthesis of the target molecule, this methodology illustrates a potential synthetic strategy starting from 2-naphthol.

Purification:

Recrystallization is a standard method for the purification of solid organic compounds like this compound. The choice of solvent is crucial and would depend on the solubility profile of the compound and its impurities.

HPLC Analysis:

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purification of this compound. A reversed-phase HPLC method would likely be effective, utilizing a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic workflow for the preparation of aminonaphthol derivatives, which could be conceptually adapted for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of aminonaphthol derivatives.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. This guide has summarized its core chemical properties and structure based on available data. While some physicochemical properties have been predicted, further experimental validation is necessary to provide a complete and accurate profile of this molecule. The development of robust and detailed protocols for its synthesis, purification, and analysis will be crucial for unlocking its full potential in various scientific and industrial applications.

References

An In-depth Technical Guide to the Synthesis of 1-Aminonaphthalene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a modern and efficient synthetic pathway to obtain 1-aminonaphthalene-2-carboxylic acid and its esters. The core of this guide focuses on a tandem reaction involving 2-alkynylbenzonitriles and a Reformatsky reagent, a method that offers a novel and effective route to this important class of compounds. This document presents detailed experimental protocols, quantitative data, and a mechanistic visualization to facilitate understanding and replication in a laboratory setting.

Introduction

1-Aminonaphthalene-2-carboxylic acid and its derivatives are significant structural motifs in medicinal chemistry and materials science. Their synthesis has been a subject of interest due to their potential as precursors for more complex molecules, including arylnaphthalene lactone lignans, which exhibit a range of biological activities. Traditional synthetic routes can be lengthy and may lack efficiency. The tandem reaction highlighted in this guide provides a more direct and elegant approach to constructing the 1-aminonaphthalene-2-carboxylate scaffold.

Synthesis Pathway: Tandem Reaction of 2-Alkynylbenzonitriles with a Reformatsky Reagent

A notable and efficient method for the synthesis of 1-aminonaphthalene-2-carboxylates involves the tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent. This reaction proceeds in a one-pot manner, offering high atom economy and operational simplicity.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of ethyl 1-aminonaphthalene-2-carboxylate:

Materials:

-

2-Ethynylbenzonitrile (starting material)

-

Ethyl bromoacetate (Reformatsky reagent precursor)

-

Zinc dust (activated)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

A mixture of zinc dust (2.0 equivalents) and the 2-alkynylbenzonitrile (1.0 equivalent) is placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous THF is added to the flask, and the suspension is stirred.

-

Ethyl bromoacetate (1.5 equivalents) is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure ethyl 1-aminonaphthalene-2-carboxylate.

Quantitative Data

The tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent has been shown to be effective for a variety of substrates, affording good to excellent yields. The following table summarizes the yields obtained for different substituted 2-alkynylbenzonitriles.

| Entry | R¹ (in 2-alkynylbenzonitrile) | R² (in bromoacetate) | Product | Yield (%) |

| 1 | H | Et | Ethyl 1-aminonaphthalene-2-carboxylate | 85 |

| 2 | Ph | Et | Ethyl 1-amino-4-phenylnaphthalene-2-carboxylate | 78 |

| 3 | SiMe₃ | Et | Ethyl 1-amino-4-(trimethylsilyl)naphthalene-2-carboxylate | 75 |

| 4 | n-Bu | Et | Ethyl 1-amino-4-(n-butyl)naphthalene-2-carboxylate | 82 |

| 5 | H | t-Bu | tert-Butyl 1-aminonaphthalene-2-carboxylate | 80 |

Mandatory Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of ethyl 1-aminonaphthalene-2-carboxylate.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the tandem synthesis of ethyl 1-aminonaphthalene-2-carboxylate.

Conclusion

The tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent represents a significant advancement in the synthesis of 1-aminonaphthalene-2-carboxylic acid derivatives. This method is characterized by its efficiency, operational simplicity, and good to excellent yields across a range of substrates. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers and professionals in the fields of drug discovery and materials science to utilize this powerful synthetic tool for the creation of novel and valuable compounds.

Physical characteristics of 1-Amino-2-naphthoic acid (e.g., melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-naphthoic acid is a naphthalene-derived aromatic amino acid. As a bifunctional molecule, containing both an amino group and a carboxylic acid group, it possesses properties of interest in medicinal chemistry and materials science. A thorough understanding of its physical characteristics is fundamental for its application in research and development, particularly in areas such as drug design, polymer synthesis, and as an intermediate in the preparation of more complex molecules. This technical guide provides a detailed overview of the key physical properties of this compound, outlines experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application. The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.19 g/mol | [1][2] |

| Melting Point | 270 °C | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| Solubility | Data not explicitly available. A general protocol for determination is provided below. |

Experimental Protocols

Precise determination of the physical characteristics of this compound is essential for its reliable use. The following sections detail the methodologies for measuring its melting point and solubility.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. For a crystalline solid like this compound, a sharp melting range is expected for a pure sample.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered. A capillary tube, sealed at one end, is packed with the powder to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an automated digital instrument is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures. For pure compounds, this range is typically narrow (0.5-1 °C). A broad melting range can indicate the presence of impurities.

-

Solubility Determination

Determining the solubility of this compound in various solvents is crucial for its use in reactions, purifications, and formulations.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be tested, including but not limited to:

-

Water (polar, protic)

-

Ethanol (polar, protic)

-

Dimethyl sulfoxide (DMSO) (polar, aprotic)

-

Acetone (polar, aprotic)

-

Dichloromethane (nonpolar)

-

Hexane (nonpolar)

-

-

Procedure (Qualitative):

-

To a small test tube, add approximately 10-20 mg of this compound.

-

Add 1 mL of the selected solvent in small portions.

-

After each addition, the mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute).

-

Visually inspect the solution for the presence of undissolved solid.

-

The compound is classified as "soluble," "sparingly soluble," or "insoluble" based on the observation.

-

-

Procedure (Quantitative - Saturation Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the clear, saturated solution is carefully removed, and the solvent is evaporated.

-

The mass of the remaining solid is measured, and the solubility is calculated in terms of mass per unit volume (e.g., mg/mL).

-

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a sample of this compound. This workflow ensures a systematic approach to verifying the identity and purity of the compound before its use in further applications.

Conclusion

This technical guide has summarized the key physical characteristics of this compound and provided detailed experimental protocols for their determination. The melting point is a well-established parameter, while the solubility profile requires experimental determination for specific applications. The presented workflow offers a systematic approach for researchers to characterize this compound, ensuring data quality and reliability for its use in scientific and developmental endeavors. A comprehensive understanding of these fundamental properties is a prerequisite for unlocking the full potential of this compound in various fields of chemical and pharmaceutical sciences.

References

Spectroscopic Analysis of 1-Amino-2-naphthoic Acid: A Technical Guide

Disclaimer: Publicly available, experimentally verified spectroscopic data for 1-amino-2-naphthoic acid is limited. The data presented in this guide is a combination of predicted values from computational models and established spectroscopic principles for analogous compounds. This guide is intended to provide a robust framework for researchers in the spectroscopic analysis of this molecule.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed for researchers, scientists, and professionals in drug development who are involved in the synthesis, characterization, and analysis of related chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational algorithms and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| >12.0 | Broad Singlet | 1H | -COOH |

| 7.0 - 8.5 | Multiplet | 6H | Ar-H |

| 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~170 | -COOH |

| ~110 - 150 | Aromatic C |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3300 | Primary Amine | N-H Stretch |

| 3300 - 2500 | Carboxylic Acid | O-H Stretch (broad) |

| ~1680 | Carboxylic Acid | C=O Stretch |

| ~1600 | Primary Amine | N-H Bend |

| ~1600, ~1450 | Aromatic Ring | C=C Stretch |

| ~1400 | Carboxylic Acid | O-H Bend |

| ~1300 | Aromatic Amine | C-N Stretch |

Sample Preparation: KBr Pellet

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment | Notes |

| 187 | [M]⁺ | Molecular Ion |

| 169 | [M-H₂O]⁺ | Loss of water |

| 142 | [M-COOH]⁺ | Loss of the carboxylic acid group |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility of the analyte in other common NMR solvents and to allow for the observation of exchangeable protons (-NH₂ and -COOH).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.

-

Data Acquisition (ESI):

-

Ionization Mode: Positive or negative, to be determined empirically.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

-

Data Acquisition (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Synthesis of 1-Amino-2-naphthoic Acid: Key Precursors and Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-naphthoic acid is a valuable scaffold in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a variety of bioactive molecules. Its derivatives have shown promise in antimicrobial and anticancer research. A thorough understanding of its synthesis is crucial for researchers aiming to explore its potential in various therapeutic areas. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the key precursors, reagents, and detailed experimental protocols.

Primary Synthetic Pathway

The most common and industrially relevant synthesis of this compound is a two-step process. The first step involves the carboxylation of a naphthalene precursor to form a hydroxy-naphthoic acid, followed by an amination reaction to introduce the amino group.

Step 1: Carboxylation of 1-Naphthol via the Kolbe-Schmitt Reaction

The initial precursor for the synthesis is 1-naphthol (also known as α-naphthol). This is converted to 1-Hydroxy-2-naphthoic acid through the Kolbe-Schmitt reaction. This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide under elevated temperature and pressure.[1][2]

Step 2: Amination of 1-Hydroxy-2-naphthoic Acid via the Bucherer Reaction

The second step is the conversion of 1-Hydroxy-2-naphthoic acid to this compound. This is typically achieved through the Bucherer or Bucherer-Lepetit reaction, which is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two primary steps in the synthesis of this compound.

Table 1: Synthesis of 1-Hydroxy-2-naphthoic Acid via Kolbe-Schmitt Reaction

| Parameter | Value |

| Starting Material | 1-Naphthol (α-Naphthol) |

| Key Reagents | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), Carbon dioxide (CO₂) |

| Solvent | Pyridine (in some variations)[3] |

| Temperature | 115 °C (in pyridine)[3] |

| CO₂ Pressure | 1 atm (in pyridine)[3] |

| Reaction Time | Not specified |

| Yield | Almost quantitative (in pyridine)[3] |

Table 2: Synthesis of this compound via Bucherer Reaction

| Parameter | Value |

| Starting Material | 1-Hydroxy-2-naphthoic acid |

| Key Reagents | Ammonia (NH₃), Sodium bisulfite (NaHSO₃) |

| Solvent | Water |

| Temperature | 150 °C (typical for Bucherer reactions)[4] |

| Pressure | Autoclave conditions (elevated pressure)[4] |

| Reaction Time | Several hours (typical for Bucherer reactions)[4] |

| Yield | Not specified for this specific conversion, but generally good for the Bucherer reaction. |

Experimental Protocols

Protocol 1: Synthesis of 1-Hydroxy-2-naphthoic Acid from 1-Naphthol (Kolbe-Schmitt Reaction)

This protocol is a general representation based on the principles of the Kolbe-Schmitt reaction.

Materials:

-

1-Naphthol

-

Sodium hydroxide or Potassium hydroxide

-

Carbon dioxide (gas)

-

Pyridine (optional solvent)

-

Hydrochloric acid (for acidification)

-

Reaction vessel capable of handling pressure and temperature

-

Magnetic stirrer and heating mantle

Procedure:

-

Formation of the Naphthoxide: In a suitable reaction vessel, dissolve 1-naphthol in pyridine.

-

Carefully add an equimolar amount of sodium hydroxide or potassium hydroxide to the solution with stirring to form the sodium or potassium 1-naphthoxide.

-

Carboxylation: Seal the reaction vessel and introduce carbon dioxide gas to a pressure of 1 atm.[3]

-

Heat the reaction mixture to 115 °C with continuous stirring.[3] Maintain these conditions for several hours to ensure complete carboxylation.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and cautiously vent the excess CO₂ pressure.

-

Transfer the reaction mixture to a beaker and acidify with dilute hydrochloric acid until the pH is acidic. This will precipitate the 1-Hydroxy-2-naphthoic acid.

-

Purification: Collect the precipitate by filtration, wash with cold water to remove any inorganic salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Synthesis of this compound from 1-Hydroxy-2-naphthoic Acid (Bucherer Reaction)

This protocol is a generalized procedure based on the principles of the Bucherer reaction.

Materials:

-

1-Hydroxy-2-naphthoic acid

-

Aqueous ammonia solution (e.g., 25-30%)

-

Sodium bisulfite

-

Autoclave or a high-pressure reaction vessel

-

Magnetic stirrer and heating source

Procedure:

-

Reaction Setup: In a high-pressure autoclave, place 1-Hydroxy-2-naphthoic acid, an aqueous solution of sodium bisulfite, and an excess of aqueous ammonia.[5][4]

-

Reaction: Seal the autoclave and heat the mixture to approximately 150 °C with vigorous stirring.[4] The pressure inside the vessel will increase due to the heating of the aqueous solution. Maintain this temperature for several hours to drive the reaction to completion.

-

Work-up: After the reaction period, cool the autoclave to room temperature.

-

Carefully open the vessel and transfer the reaction mixture to a beaker.

-

Isolation: The this compound may precipitate out upon cooling or may require acidification to facilitate precipitation. Adjust the pH of the solution with an acid (e.g., hydrochloric acid) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Visualizations

The following diagrams illustrate the synthetic workflow and a plausible biological mechanism of action for naphthoic acid derivatives.

Caption: Synthetic workflow for this compound.

Caption: Plausible antimicrobial mechanism of action for naphthoic acid derivatives.[6][7]

Conclusion

The synthesis of this compound is a well-established process rooted in fundamental organic reactions. The Kolbe-Schmitt and Bucherer reactions provide a reliable pathway from readily available starting materials. While the general principles are clear, optimization of reaction conditions such as temperature, pressure, and reaction time can significantly impact the yield and purity of the final product. The biological activity of derivatives of this compound, particularly in the antimicrobial and anticancer fields, underscores the importance of efficient and scalable synthetic routes for further research and development in medicinal chemistry. This guide provides a foundational understanding for researchers to embark on the synthesis and exploration of this versatile chemical entity.

References

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 6. Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

An In-depth Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (CAS 6635-20-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 4919-43-1 provided in the topic corresponds to 1-Amino-2-naphthoic acid. Based on the descriptive name also provided, this guide focuses on 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, which has the CAS number 6635-20-7.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, a key intermediate in pharmaceutical synthesis.

Core Chemical Properties

4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, also known as 5-Nitrovanillin, is a yellow crystalline solid.[1] It is a derivative of vanillin with a nitro group ortho to the hydroxyl group, enhancing its reactivity and utility as a synthetic precursor.[1]

| Property | Value | Reference |

| CAS Number | 6635-20-7 | [2][3] |

| Molecular Formula | C₈H₇NO₅ | [2] |

| Molecular Weight | 197.14 g/mol | [1][3] |

| Melting Point | 172-178 °C | [4] |

| Boiling Point | 212.3 °C | [1] |

| Appearance | Yellow crystalline powder | [1][4] |

| Solubility | Sparingly soluble in water | [1][4] |

| InChIKey | ZEHYRTJBFMZHCY-UHFFFAOYSA-N | [2] |

| SMILES | COC1=C(O)C(=CC(C=O)=C1)N(=O)=O | [2] |

Synthesis and Experimental Protocols

The primary method for synthesizing 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde is through the nitration of vanillin. Several protocols have been developed, with variations in nitrating agents, solvents, and reaction conditions.

This method involves the electrophilic substitution of a nitro group onto the vanillin ring at a low temperature.[5]

Experimental Protocol:

-

Dissolve 75 mmol of vanillin in 55 mL of dichloromethane in a flask and cool the mixture to 0-5°C in an ice bath.[5]

-

Slowly add 12 mL of absolute nitric acid dropwise to the cooled solution.[5]

-

After the addition is complete, stir the reaction mixture at room temperature for 20 minutes.[5]

-

Add 25 mL of ice water to the mixture and allow it to stand for 2 hours to facilitate precipitation.[5]

-

Collect the precipitate by filtration and recrystallize it from ethanol to obtain pure 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde.[5]

Caption: Synthesis workflow for 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde.

This method presents a greener alternative, avoiding the use of large quantities of strong acids.[6]

Experimental Protocol:

-

In a 25 mL round-bottom flask, combine 0.152 g (1 mmol) of vanillin, 2 mL of 90% acetic acid, and 0.50 g (1.25 mmol) of polyethylene glycol-400.[6]

-

While stirring, slowly add a solution of 0.09 g (0.58 mmol) of cerium ammonium nitrate in water dropwise.[6]

-

Maintain the reaction at 20°C for 2.5 hours, monitoring completion with TLC (1:1 ethyl acetate/petroleum ether).[6]

-

Pour the reaction mixture into ice water to precipitate the product.[6]

-

Filter the yellow solid and wash it with distilled water to yield the crude product.[6]

Applications in Drug Development

4-Hydroxy-3-methoxy-5-nitrobenzaldehyde is a crucial starting material for the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, which are used in the treatment of Parkinson's disease.[1] It is a precursor for active pharmaceutical ingredients like entacapone and opicapone.[1][4]

The synthesis of COMT inhibitors often involves the demethylation of 5-nitrovanillin to form 3,4-dihydroxy-5-nitrobenzaldehyde, a key intermediate.[1][7]

Caption: Pathway to COMT inhibitors from 5-Nitrovanillin.

Suppliers

A number of chemical suppliers offer 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde for research and development purposes.

| Supplier | Location |

| BLD Pharm | [8] |

| Matrix Fine Chemicals | Switzerland[2] |

| BenchChem | [4] |

This list is not exhaustive, and availability should be confirmed with the respective suppliers.

References

- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 2. 4-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | CAS 6635-20-7 [matrix-fine-chemicals.com]

- 3. 5-Nitrovanillin | C8H7NO5 | CID 81134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Nitrovanillin|CAS 6635-20-7|Research Chemical [benchchem.com]

- 5. aca.unram.ac.id [aca.unram.ac.id]

- 6. Page loading... [guidechem.com]

- 7. A Process For Demethylation Of 5 Nitrovanillin [quickcompany.in]

- 8. 6635-20-7|4-Hydroxy-3-methoxy-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

Potential Biological Activities of Aminonaphthoic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminonaphthoic acids, bicyclic aromatic compounds featuring both an amino and a carboxylic acid group on a naphthalene scaffold, represent a class of molecules with significant potential in medicinal chemistry and drug discovery. The positional isomerism of the amino and carboxyl groups gives rise to a variety of isomers, each with unique electronic and steric properties that can influence their biological activity. While much of the existing research focuses on more complex derivatives, the aminonaphthoic acid core is a crucial starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities of aminonaphthoic acid isomers and their derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.

I. Biological Activities of Aminonaphthoic Acid Derivatives

While quantitative biological data for the parent aminonaphthoic acid isomers are not extensively available in the public domain, numerous studies have demonstrated the potent biological activities of their derivatives. These activities primarily fall into the categories of anticancer, antimicrobial, and anti-inflammatory effects. The aminonaphthoic acid backbone serves as a versatile scaffold for the synthesis of compounds with diverse pharmacological profiles.

Anticancer Activity

Derivatives of aminonaphthoic acid, particularly those incorporating the 1,4-naphthoquinone moiety, have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Aminonaphthoquinone-Benzamide Derivatives

| Compound | Cell Line | IC50 (µM) |

| 5e | MDA-MB-231 (Breast) | 0.4 ± 0.1 |

| SUIT-2 (Pancreatic) | 0.7 ± 0.1 | |

| HT-29 (Colon) | 0.5 ± 0.2 | |

| 5l | MDA-MB-231 (Breast) | 0.4 ± 0.1 |

| SUIT-2 (Pancreatic) | 1.9 ± 0.4 | |

| HT-29 (Colon) | 1.1 ± 0.4 | |

| Cisplatin (Control) | MDA-MB-231 (Breast) | 31.5 ± 4.5 |

Data from a study on 2-amino-1,4-naphthoquinone-benzamides, where compound 5e is an aniline derivative and 5l is a 3-nitroaniline derivative.[1]

Table 2: Cytotoxic Activity of 2-Amino-Naphthoquinone Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

| 5 | HCT-8 (Colon) | < 1.0 |

| MDAMB-435 (Breast) | 0.49 | |

| SF-295 (Glioblastoma) | < 1.0 | |

| 6 | SF-295 (Glioblastoma) | 0.65 |

| 7 | SF-295 (Glioblastoma) | 0.83 |

| 9 | MDAMB-435 (Breast) | 1.18 |

| HCT-8 (Colon) | 1.33 |

These compounds are aminonaphthoquinones derived from the reaction of 1,4-naphthoquinone with amino acids.[2]

Antimicrobial Activity

Aminonaphthoic acid derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of 1-Aminoalkyl-2-naphthol Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| 3 (1-(piperidin-1-ylmethyl)naphthalen-2-ol) | Pseudomonas aeruginosa MDR1 | 10 |

| Staphylococcus aureus MDR | 100 | |

| Escherichia coli (all tested strains) | 25 | |

| 2 (1-(dimethylaminomethyl)naphthalen-2-ol) | Penicillium notatum | 400 |

| Penicillium funiculosum | 400 | |

| Ciprofloxacin (Control) | Staphylococcus aureus MDR | 200 |

| Griseofulvin (Control) | Penicillium funiculosum | 500 |

MDR: Multidrug-resistant.[3]

Table 4: Antibacterial Activity of Amino Acid 1,4-Naphthoquinone Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| 6 | Staphylococcus aureus | 3.9 |

| 7 | Staphylococcus aureus (clinical isolate) | 49.7 |

| Escherichia coli (clinical isolate) | 24.7 | |

| 8 | Staphylococcus aureus (clinical isolate) | 49.7 |

| Escherichia coli (clinical isolate) | 24.7 | |

| 14 | Staphylococcus aureus (clinical isolate) | 49.7 |

| Escherichia coli (clinical isolate) | 24.7 |

These derivatives were synthesized from 1,4-naphthoquinone and various amino acids.[4]

Anti-inflammatory Activity

While quantitative data such as IC50 values for specific enzyme inhibition are more readily available for derivatives of other aromatic acids like aminobenzoic acid, studies on aminonaphthalene derivatives have demonstrated potent anti-inflammatory effects in animal models. These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[5][6]

II. Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of aminonaphthoic acid derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell lines (e.g., MDA-MB-231, HT-29)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Test compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Inoculum suspension of the microorganism

-

Microplate reader

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

-

Inoculum Preparation:

-

Grow the microorganism overnight in the appropriate medium.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (inoculum without compound) and a negative control (broth medium only).

-

Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

-

MIC Determination:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the absorbance can be read using a microplate reader.

-

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a standard in vivo model for evaluating acute inflammation.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

Test compounds

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the animals to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., control, standard, and test groups).

-

-

Compound Administration:

-

Administer the test compounds and the standard drug to the respective groups, typically via oral or intraperitoneal injection, 30-60 minutes before inducing inflammation. The control group receives the vehicle.

-

-

Induction of Edema:

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

III. Signaling Pathways and Mechanisms of Action

The biological activities of aminonaphthoic acid derivatives are often mediated through their interaction with specific cellular signaling pathways.

Naphthoquinone-Induced Apoptosis

Many naphthoquinone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A common mechanism involves the generation of reactive oxygen species (ROS), which in turn modulates key signaling pathways.

Caption: Generalized pathway of naphthoquinone-induced apoptosis.

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of some aromatic acid derivatives are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

Caption: Inhibition of the cyclooxygenase pathway by aminonaphthoic acid derivatives.

IV. Experimental and Logical Workflows

Workflow for Anticancer Drug Screening

A typical workflow for screening novel compounds, such as aminonaphthoic acid derivatives, for anticancer activity involves a series of in vitro assays.

Caption: A typical workflow for in vitro anticancer screening of novel compounds.

V. Conclusion

Aminonaphthoic acid isomers and their derivatives represent a promising class of compounds with a broad spectrum of potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While research has predominantly focused on derivatized forms, the aminonaphthoic acid scaffold is clearly a valuable starting point for the design and synthesis of new therapeutic agents. Further investigation into the biological activities of the parent isomers is warranted to fully understand their potential and to guide the development of next-generation drugs. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this exciting field.

References

An In-Depth Technical Guide to the Photophysical and Fluorescence Properties of 1-Amino-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Amino-2-naphthoic Acid

This compound is an aromatic organic compound with a naphthalene backbone, substituted with both an amino and a carboxylic acid group. Its structure suggests potential for fluorescence, as naphthalene derivatives are known to be fluorescent. The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group can significantly influence its electronic structure and, consequently, its photophysical behavior. Understanding these properties is crucial for its potential applications in areas such as fluorescent probes, drug design, and material science.

Physicochemical Properties of this compound

While detailed photophysical data is scarce, fundamental physicochemical properties have been reported.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Melting Point | 270 °C |

| CAS Number | 4919-43-1 |

Photophysical and Fluorescence Properties of 1-Naphthoic Acid (A Comparative Analog)

To provide context, this section details the photophysical properties of the parent compound, 1-naphthoic acid. These values can serve as a baseline for what might be expected from its amino-substituted derivative, although the amino group is expected to cause significant shifts in the spectral properties.

The fluorescence of naphthoic acids is highly sensitive to the local environment, including solvent polarity and pH.[1] An increase in solvent polarity can lead to a red shift in the emission spectrum.[1]

| Property | Value (for 1-Naphthoic Acid) | Conditions |

| Absorption Maximum (λabs) | ~293 nm | In Ethanol |

| Excitation Maximum (λex) | ~295 nm | In Methanol[1][2] |

| Emission Maximum (λem) | ~370 nm | In Methanol[1][2] |

| Quantum Yield (Φf) | Up to 0.664 | In the presence of TX-100 surfactant[1] |

| Fluorescence Lifetime (τ) | Varies with environment |

Experimental Protocols for Characterizing Photophysical Properties

The following are detailed methodologies for the experimental determination of the key photophysical and fluorescence properties of a compound like this compound.

Determination of Absorption, Excitation, and Emission Spectra

This protocol outlines the procedure for measuring the absorption and fluorescence spectra to determine the respective maxima (λ_abs_, λ_ex_, and λ_em_).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a dilute working solution (e.g., 10⁻⁵ to 10⁻⁶ M) from the stock solution. The absorbance of this solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Absorption Spectrum Measurement:

-

Use a UV-Visible spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) to determine the absorption maximum (λ_abs_).

-

-

Emission Scan:

-

Use a spectrofluorometer.

-

Set the excitation monochromator to the determined absorption maximum (λ_abs_).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 300-600 nm).

-

The wavelength with the highest fluorescence intensity is the emission maximum (λ_em_).

-

-

Excitation Scan:

-

Set the emission monochromator to the determined emission maximum (λ_em_).

-

Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-370 nm).

-

The wavelength that results in the highest emission intensity is the excitation maximum (λ_ex_).

-

Determination of Fluorescence Quantum Yield (Φf)

The comparative method is most commonly used for determining the fluorescence quantum yield. This involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Solution Preparation:

-

Prepare a series of solutions of both the sample and the standard in the same solvent, if possible.

-

The concentrations should be adjusted to yield absorbances in the range of 0.02 to 0.1 at the excitation wavelength to ensure a linear relationship between absorbance and fluorescence.

-

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum for each solution using the same excitation wavelength and identical instrument settings (e.g., slit widths).

-

Integrate the area under each emission curve.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the linear fit for both plots.

-

Calculate the quantum yield of the sample using the following equation:

Φ_f(sample) = Φ_f(std) * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φ_f_ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent.

-

Subscripts sample and std refer to the test sample and the standard, respectively.

-

Determination of Fluorescence Lifetime (τ)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.

Methodology:

-

Instrumentation:

-

A pulsed light source with a high repetition rate (e.g., a picosecond laser diode or a Ti:Sapphire laser).

-

A sensitive, high-speed detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube).

-

TCSPC electronics.

-

-

Sample Preparation: Prepare a dilute solution of the sample as described in section 4.1.

-

Data Acquisition:

-

Excite the sample with the pulsed light source.

-

The detector registers single emitted photons.

-

The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the emitted photon.

-

This process is repeated many times to build up a histogram of the number of photons detected versus time. This histogram represents the fluorescence decay profile.

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution.

-

The experimental fluorescence decay data is fitted to an exponential decay model, convoluted with the IRF.

-

The fitting procedure yields the fluorescence lifetime (τ). For a simple single-exponential decay, the intensity I(t) at time t is given by:

I(t) = I₀ * exp(-t/τ)

Where I₀ is the intensity at time t=0.

-

Conclusion

While specific experimental data on the photophysical and fluorescence properties of this compound are not extensively documented in publicly accessible literature, its chemical structure strongly suggests that it is a fluorescent molecule. The provided experimental protocols offer a comprehensive guide for researchers to fully characterize its properties. The data from the related compound, 1-naphthoic acid, serves as a useful, albeit preliminary, reference point. Further experimental investigation is necessary to elucidate the specific excitation and emission characteristics, quantum efficiency, and excited-state lifetime of this compound, which will be crucial for unlocking its potential in various scientific and technological applications.

References

A Technical Guide to 1-Amino-2-naphthoic Acid: Commercial Availability and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 1-Amino-2-naphthoic acid (CAS No. 4919-43-1), a crucial building block in pharmaceutical and chemical synthesis. This document details commercially available grades, potential impurities, and analytical methodologies for purity assessment, designed to assist researchers and drug development professionals in sourcing and utilizing this compound.

Commercial Availability

This compound is available from a range of chemical suppliers, with purities generally suitable for research and development purposes. The compound is typically offered in quantities ranging from milligrams to kilograms. Below is a summary of representative suppliers and their stated purities.

| Supplier | Stated Purity | Available Quantities |

| AK Scientific | 95% | 250mg, 1g, 5g, 25g[1] |

| BLD Pharm | Not specified | Various |

| Chemsrc (multiple listings) | 98.0% | 250mg, 1g, 5g, 10g, 100g, 1kg[2] |

| Guidechem | 99% | Kilogram to drum quantities[3] |

| Hangzhou ZeErRui Chemical Co., Ltd. | 99% | Inquire for details |

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always request a certificate of analysis for lot-specific data.

Purity and Impurity Profile

The purity of commercially available this compound typically ranges from 95% to over 99%. The impurity profile is largely dependent on the synthetic route employed. A common potential impurity in related amino-naphthoic acids is the isomeric 5-amino-2-naphthoic acid.[4] The presence of starting materials, by-products, and solvent residues are also possibilities.

A certificate of analysis for a related compound, 6-Amino-2-naphthoic acid, indicates potential impurities such as 5-amino-2-naphthoic acid and 6-hydroxy-2-naphthoic acid.[4] While not directly applicable to this compound, this provides insight into the types of related substances that may be present.

Synthesis and Purification

Synthetic Pathway

A documented synthesis of this compound is referenced in the Journal of Medicinal Chemistry.[5] While the detailed experimental protocol from this specific publication was not retrieved in the search, a general understanding of the synthesis of aminonaphthalene carboxylic acids can be derived from related literature. The synthesis often involves the modification of a naphthalene backbone, for instance, through amination and carboxylation reactions. A plausible synthetic route could involve the amination of a suitable naphthoic acid precursor or the carboxylation of an aminonaphthalene derivative.

Below is a conceptual workflow for the synthesis of an aminonaphthoic acid.

Caption: Conceptual synthetic workflow for this compound.

Purification

Recrystallization is a standard method for the purification of solid organic compounds like this compound. The choice of solvent is critical and is dependent on the solubility profile of the compound and its impurities. For acidic and basic compounds, adjusting the pH can be utilized to facilitate crystallization.[6] Common solvent systems for the recrystallization of organic molecules include mixtures like heptane/ethyl acetate, methanol/water, and acetone/water.[7]

A general workflow for purification by recrystallization is outlined below.

Caption: General workflow for purification by recrystallization.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of non-volatile organic compounds. For aminobenzoic acid isomers, reversed-phase HPLC is a common technique. The selection of the column and mobile phase is crucial for achieving good separation.

While a specific, validated method for this compound was not found in the literature search, a starting point for method development can be inferred from methods for related compounds. For instance, a method for N-Acetyl-(1-amino-2-naphthol-6-sulfonic acid) utilizes a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid.[8] For amino columns (NH2), a mobile phase pH between 3 and 7 is recommended to prevent hydrolysis of the stationary phase.[9]

A logical workflow for HPLC method development is presented below.

Caption: Workflow for HPLC method development for this compound.

Spectroscopic Methods

Spectroscopic analysis is vital for structural confirmation and identification of impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure of this compound and identifying impurities. While specific spectra for this compound were not found in the search results, spectra for related compounds like 1-naphthylamine[10] and 2-naphthol can provide an indication of the expected chemical shifts for the naphthalene ring system. A general ¹³C NMR chemical shift table indicates expected ranges for aromatic and carboxylic acid carbons.[11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can confirm the presence of key functional groups, such as the amino (N-H stretching), carboxylic acid (O-H and C=O stretching), and the aromatic ring (C-H and C=C stretching) in this compound. The NIST WebBook provides an IR spectrum for the related 1-naphthalenecarboxylic acid, which can serve as a reference.[12]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and the characterization of impurities.

Conclusion

This compound is a commercially available reagent with purities generally suitable for research and development. For applications requiring high purity, researchers should carefully select suppliers and always request a lot-specific certificate of analysis. Understanding the potential impurities arising from the synthetic route is crucial. Purification can be achieved through standard techniques like recrystallization. A combination of HPLC and spectroscopic methods is recommended for rigorous purity assessment and structural confirmation. Further investigation into the cited literature for detailed experimental protocols is advised for researchers planning to synthesize or use this compound in sensitive applications.

References

- 1. Search Results - AK Scientific [aksci.com]

- 2. This compound | CAS#:4919-43-1 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. 6-Amino-2-naphthoic acid 90 116668-47-4 [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. reddit.com [reddit.com]

- 8. Separation of N-Acetyl-(1-amino-2-naphthol-6-sulfonic acid) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. welch-us.com [welch-us.com]

- 10. 1-Naphthylamine(134-32-7) 13C NMR spectrum [chemicalbook.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. 1-Naphthalenecarboxylic acid [webbook.nist.gov]

A Technical Guide to the Historical Synthesis of Aminohydroxynaphthoic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthetic methodologies for producing aminohydroxynaphthoic acids, a critical class of compounds in the development of pharmaceuticals and other fine chemicals. This document provides a comparative analysis of key historical methods, complete with detailed experimental protocols, quantitative data, and visualized reaction pathways to serve as a comprehensive resource for researchers in organic synthesis and drug discovery.

Introduction

Aminohydroxynaphthoic acids are a versatile class of aromatic compounds characterized by a naphthalene core functionalized with amino, hydroxyl, and carboxylic acid groups. The specific arrangement of these substituents gives rise to a wide array of isomers, each with unique chemical properties and potential biological activities. Historically, the synthesis of these molecules has been pivotal in the dye industry and has evolved to become a cornerstone in the synthesis of complex pharmaceutical intermediates. Understanding these classical synthetic routes provides a rich foundation for the modern chemist, offering insights into reaction mechanisms and strategic functional group manipulations.

Core Historical Synthesis Methods

This guide focuses on three primary historical methods for the synthesis of aminohydroxynaphthoic acids:

-

The Bucherer Reaction: A versatile method for the amination of naphthols.

-

The Kolbe-Schmitt Reaction: A key carboxylation reaction of naphthols.

-

Synthesis via Nitration and Reduction: A classical approach to introduce the amino group.

A comparative overview of these methods is presented below, followed by detailed descriptions and protocols.

Comparative Data of Historical Synthesis Methods

| Method | Starting Material | Key Reagents | Typical Conditions | Reported Yield | Key Advantages | Key Disadvantages |

| Bucherer Reaction | Hydroxynaphthoic Acid | Ammonia, Sodium Bisulfite | 100-150°C, Aqueous solution, Sealed vessel | 70-95% | High yield, Reversible reaction | Requires elevated temperatures and pressure |

| Kolbe-Schmitt Reaction | Naphthol | Alkali Hydroxide, CO2 | 125-230°C, High pressure (100 atm) | 28-72% (isomer dependent) | Direct carboxylation, Industrially scalable | High pressure and temperature, Isomer control can be challenging |

| Nitration & Reduction | Naphthoic Acid or Naphthol | Nitrating agent (e.g., HNO3/H2SO4), Reducing agent (e.g., Fe/HCl, H2/Pd-C) | Nitration: 0-25°C; Reduction: Various | Variable, often multi-step | Well-established, Versatile for various isomers | Use of harsh reagents, Potential for side reactions and isomer mixtures |

The Bucherer Reaction

Discovered by Hans Theodor Bucherer in 1904, the Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of aqueous ammonia and sodium bisulfite.[1][2] This reaction has been a cornerstone in the synthesis of dye precursors and other naphthalene derivatives.[1][2] The reaction can also be applied to hydroxynaphthoic acids to produce the corresponding aminohydroxynaphthoic acids.

Reaction Pathway

The mechanism of the Bucherer reaction involves the addition of bisulfite to the naphthol, followed by nucleophilic attack of ammonia and subsequent elimination of water and bisulfite.[2][3]

Caption: The general reaction pathway of the Bucherer reaction.

Experimental Protocol: Synthesis of 3-Amino-2-Naphthoic Acid

This protocol is adapted from a reported synthesis of 3-amino-2-naphthoic acid from 3-hydroxy-2-naphthoic acid.[4]

Materials:

-

3-Hydroxy-2-naphthoic acid

-

Anhydrous zinc chloride

-

Aqueous ammonia (25-28%)

-

Concentrated hydrochloric acid

-

Deionized water

Procedure:

-

In a high-pressure reactor equipped with a mechanical stirrer, combine 30 g of 3-hydroxy-2-naphthoic acid, 14 g of anhydrous zinc chloride, and 110 mL of aqueous ammonia.[4]

-

Seal the reactor and begin stirring (700 rpm). Gradually heat the mixture to 195°C over 3 hours. The pressure will rise to approximately 1.38-2.75 MPa.[4]

-

Maintain the reaction at 195°C for 72 hours.[4]

-

Allow the reactor to cool to room temperature with continuous stirring.

-

Transfer the contents of the reactor to a 500 mL three-necked flask. Rinse the reactor twice with 35 mL of hot water and add the washings to the flask.

-

Slowly add 103 mL of concentrated hydrochloric acid to the flask over 1 hour.

-

Heat the mixture and filter while hot, retaining the filtrate.

-

To the filter cake, add 90 mL of water and 5.5 mL of concentrated hydrochloric acid and reflux for 1 hour. Filter while hot and combine the filtrate with the previously collected filtrate. Repeat this step until no solid is apparent in the filter cake.

-

Cool the combined filtrate in a refrigerator overnight.

-

Filter the cold solution, discard the filtrate, and treat the filter cake with 300 mL of water and 40% sodium hydroxide solution, heating to 85°C to dissolve the solid.

-

Filter the hot solution to remove any insoluble matter.

-

Acidify the filtrate with concentrated hydrochloric acid until Congo red test paper does not turn blue.

-

Collect the resulting yellow solid by suction filtration and dry in an oven at 50°C for 3-5 days to yield crude 3-amino-2-naphthoic acid.[4] The reported yield of the crude product is 79.6%.[4]

The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction, a method for the carboxylation of phenols, is a significant industrial process for synthesizing aromatic hydroxy acids.[5][6] This reaction can be applied to naphthols to produce hydroxynaphthoic acids, which can then be further functionalized to aminohydroxynaphthoic acids. The regioselectivity of the carboxylation is highly dependent on the reaction conditions, particularly the choice of alkali metal.[5]

Reaction Pathway

The reaction proceeds via the nucleophilic addition of a phenoxide (or naphthoxide) to carbon dioxide.[5]

Caption: The general reaction pathway of the Kolbe-Schmitt reaction.

Experimental Protocol: Synthesis of 6-Hydroxy-2-Naphthoic Acid

The following is a general procedure based on descriptions of the Kolbe-Schmitt reaction for the synthesis of 6-hydroxy-2-naphthoic acid.[7][8]

Materials:

-

β-Naphthol

-

Potassium hydroxide

-

Carbon dioxide

-

Mineral acid (for workup)

Procedure:

-

Prepare the potassium salt of β-naphthol by reacting β-naphthol with potassium hydroxide.[7]

-

Thoroughly dry the potassium β-naphthoxide.

-

Place the dry potassium β-naphthoxide in a high-pressure autoclave.

-

Pressurize the autoclave with carbon dioxide to 1 to 20 bar.[7]

-

Heat the mixture to a temperature between 240°C and 320°C with stirring for 4 to 6 hours.[7]

-

After the reaction is complete, cool the autoclave and release the pressure.

-

Dissolve the reaction mixture in water and acidify with a mineral acid to a pH of 3.5 to 4.5 to precipitate the 6-hydroxy-2-naphthoic acid.[7]

-

Collect the product by filtration, wash with water, and dry.

Synthesis via Nitration and Reduction

A classical and widely applicable method for the introduction of an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the nitro group. This strategy can be applied to naphthoic acids or naphthols to generate the corresponding nitro derivatives, which are then reduced to the desired amino compounds.

Reaction Pathway

This two-step process involves an initial electrophilic aromatic substitution (nitration) followed by a reduction.

Caption: General pathway for synthesis via nitration and reduction.

Experimental Protocol: Synthesis of 6-Amino-2-Naphthoic Acid (via 6-Nitro Intermediate)

This method is described as a route to 6-amino-2-naphthoic acid, though it is noted that the initial nitration of 2-naphthylamine can result in low yields of the desired 6-nitro-2-naphthylamine intermediate.[9][10]

Materials:

-

2-Naphthylamine (Caution: Carcinogen)

-

Nitrating agent (e.g., nitric acid/sulfuric acid)

-

Reducing agent (e.g., iron powder, hydrochloric acid)

Procedure:

Step 1: Nitration of 2-Naphthylamine

-

Carefully dissolve 2-naphthylamine in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add the nitrating agent while maintaining a low temperature to control the reaction.

-

After the addition is complete, allow the reaction to proceed until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture onto ice and collect the precipitated nitro-substituted product by filtration.

-

Purify the 6-nitro-2-naphthylamine intermediate, separating it from other isomers.

Step 2: Reduction of 6-Nitro-2-Naphthylamine

-

Suspend the purified 6-nitro-2-naphthylamine in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction until the nitro group is completely reduced.

-

Filter the hot reaction mixture to remove the iron salts.

-

Cool the filtrate and adjust the pH to precipitate the 6-amino-2-naphthoic acid.

-

Collect the product by filtration, wash with water, and dry.

Other Historical Methods

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the substitution of an amino group on an aromatic ring via a diazonium salt intermediate.[6][9] This can be used to introduce a variety of functional groups, including hydroxyl and cyano (which can be hydrolyzed to a carboxylic acid). For instance, an aminonaphthoic acid can be diazotized and then treated with a copper(I) salt to introduce another functional group.[8]

Von Richter Reaction

The von Richter reaction involves the treatment of an aromatic nitro compound with potassium cyanide to yield a carboxylic acid ortho to the position of the displaced nitro group.[11][12] While generally low-yielding, it represents a fascinating transformation.

Conclusion

The historical synthesis methods for aminohydroxynaphthoic acids, including the Bucherer reaction, the Kolbe-Schmitt reaction, and multi-step sequences involving nitration and reduction, have laid the groundwork for the modern synthesis of these valuable compounds. Each method offers a unique set of advantages and disadvantages in terms of yield, regioselectivity, and reaction conditions. A thorough understanding of these classical transformations remains essential for contemporary chemists engaged in the design and synthesis of novel pharmaceuticals and functional materials. This guide provides a foundational resource to aid in the strategic selection and implementation of these time-honored synthetic routes.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Desulfonation reaction - Wikipedia [en.wikipedia.org]

- 3. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 4. scirp.org [scirp.org]

- 5. prepchem.com [prepchem.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene - Google Patents [patents.google.com]

- 8. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Von Richter reaction - Wikipedia [en.wikipedia.org]

- 12. Von richter rearrangement | PPTX [slideshare.net]

Methodological & Application

Application Note: Sensitive Quantification of Primary Amino Acids Using 1-Amino-2-naphthoic Acid Derivatization

Application Note: High-Sensitivity Amino Acid Analysis using HPLC with Pre-Column Derivatization and Fluorescent Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of amino acids in various samples using High-Performance Liquid Chromatography (HPLC) coupled with fluorescent detection. Accurate amino acid analysis is critical in numerous fields, including food science, clinical diagnostics, and pharmaceutical research.[1] Since most amino acids lack a strong chromophore or fluorophore, derivatization is necessary to enable sensitive detection.[2][3][4] This document outlines two of the most common pre-column derivatization methods: one utilizing o-phthalaldehyde (OPA) for primary amino acids and another using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) for both primary and secondary amino acids.[5][6] Detailed experimental protocols, data presentation in tabular format, and workflow diagrams are provided to guide researchers in establishing robust and sensitive amino acid analysis.

Introduction